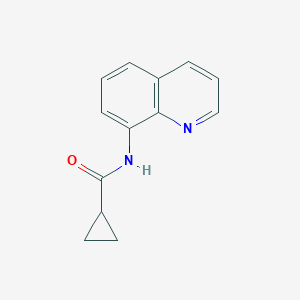

N-(8-quinolinyl)cyclopropanecarboxamide

Description

Significance of Quinoline-Amide Scaffolds in Organic Synthesis and Chemical Biology

In organic synthesis, the quinoline-amide scaffold is highly valued for its ability to guide catalysts to specific C-H bonds, enabling the selective introduction of new functional groups. rsc.org This chelation-assisted strategy has revolutionized the way chemists approach the synthesis of complex molecules by offering a predictable and efficient means to forge new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The rigid, bidentate nature of the 8-amidoquinoline moiety allows it to form a stable five-membered ring with a metal center, thereby positioning the catalyst in close proximity to a targeted C-H bond for activation. nih.gov

From a chemical biology perspective, the quinoline (B57606) nucleus is considered a "privileged scaffold" due to its frequent appearance in molecules with diverse pharmacological activities. researchgate.netresearchgate.net The functionalization of this scaffold, often facilitated by the 8-amido directing group, allows for the systematic modification of molecular structures to enhance their therapeutic potential, target selectivity, and safety profiles. researchgate.net

Overview of the Cyclopropanecarboxamide (B1202528) Moiety in Advanced Organic Chemistry

The cyclopropane (B1198618) ring, a three-membered carbocycle, is the smallest and most strained of the cycloalkanes. This inherent ring strain endows cyclopropane-containing molecules with unique chemical reactivity, making them valuable building blocks in organic synthesis. rsc.org When a cyclopropane ring is attached to a carboxamide group, the resulting cyclopropanecarboxamide moiety introduces a combination of steric and electronic properties that can influence the outcome of chemical transformations.

In the context of N-(8-quinolinyl)cyclopropanecarboxamide, the cyclopropyl (B3062369) group serves as the substrate for C-H functionalization. The activation of the typically inert C(sp³)–H bonds of the cyclopropane ring is a significant challenge in organic chemistry. researchgate.net The use of the 8-amidoquinoline directing group has provided a powerful strategy to achieve this transformation, opening up new avenues for the synthesis of complex cyclopropane derivatives. rsc.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-quinolin-8-ylcyclopropanecarboxamide |

InChI |

InChI=1S/C13H12N2O/c16-13(10-6-7-10)15-11-5-1-3-9-4-2-8-14-12(9)11/h1-5,8,10H,6-7H2,(H,15,16) |

InChI Key |

WBUQRRLYHKGCEX-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)NC2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

A Historical Perspective on Directed Functionalization

Historical Context of this compound in Directed Functionalization

The 8-aminoquinoline (B160924) unit was recognized early on as a potent bidentate directing group for transition metal-catalyzed C-H functionalization. researchgate.net Its ability to form stable chelates with various metals, including palladium, rhodium, nickel, and cobalt, has made it a versatile tool for a wide range of transformations. nih.govnih.govchemrxiv.org

Initial studies focused on the activation of C(sp²)–H bonds in aryl and heteroaryl systems. However, the true power of the 8-amidoquinoline directing group was demonstrated in its ability to facilitate the more challenging activation of C(sp³)–H bonds. This compound became a key substrate in these investigations, showcasing the feasibility of functionalizing the strained cyclopropane (B1198618) ring. rsc.orgresearchgate.net These seminal studies established a new paradigm for the synthesis of substituted cyclopropanes, which were previously accessible only through more convoluted synthetic routes.

The robustness of the amide bond in the 8-amidoquinoline directing group was initially a challenge for its practical application, as its removal after the desired C-H functionalization could be difficult. nih.gov However, the development of milder and more versatile cleavage protocols has largely overcome this limitation, further cementing the importance of this directing group in the synthetic chemist's toolbox. nih.gov

The Academic Pursuit of a Versatile Reagent

Scope and Objectives of Academic Research on the Compound

A primary objective of ongoing research is to broaden the scope of transformations that can be achieved using this compound as a substrate. This includes the development of new catalytic systems that can effect a wider range of functionalizations, such as arylation, alkenylation, amination, and etherification of the cyclopropane (B1198618) C-H bonds. nih.gov

Another key area of investigation is the development of more sustainable and environmentally benign reaction conditions. This involves the use of earth-abundant metal catalysts, such as iron and copper, as alternatives to precious metals like palladium and rhodium. nih.gov Additionally, researchers are exploring the use of milder reaction conditions, including lower temperatures and the use of less hazardous solvents.

Furthermore, there is a significant effort to achieve enantioselective C-H functionalization using chiral catalysts. This would allow for the synthesis of enantioenriched cyclopropane derivatives, which are of great interest in medicinal chemistry and materials science.

The following tables summarize some of the key research findings related to the use of this compound and related 8-amidoquinoline derivatives in directed C-H functionalization.

Table 1: Palladium-Catalyzed C-H Functionalization using 8-Amidoquinoline Directing Group

| Transformation | Catalyst | Oxidant/Additive | Scope | Reference |

|---|---|---|---|---|

| Arylation of C(sp³)–H | Pd(OAc)₂ | Aryl Iodides | Broad functional group tolerance | nih.gov |

| Alkenylation of C(sp³)–H | Pd(OAc)₂ | Alkenes | Good stereoselectivity | nih.gov |

| Intramolecular C-H Arylation | Pd(OAc)₂ | Cs₂CO₃ | Synthesis of dihydroquinolines | rsc.orgresearchgate.net |

Table 2: Rhodium-Catalyzed C-H Functionalization using 8-Amidoquinoline Directing Group

| Transformation | Catalyst | Co-catalyst/Additive | Scope | Reference |

|---|---|---|---|---|

| Alkenylation of C(sp³)–H | [{Cp*RhCl₂}₂] | AgSbF₆ | Highly regio- and stereoselective | nih.gov |

| Annulation with Alkynes | Rh(III) Catalyst | - | Synthesis of cyclopentadienols | researchgate.net |

Table 3: Other Metal-Catalyzed C-H Functionalizations

| Metal | Transformation | Key Features | Reference |

|---|---|---|---|

| Nickel | C(sp³)–H Arylation | Use of a more earth-abundant metal | chemrxiv.org |

| Cobalt | C(sp²)–H Coupling with Alkynes | Mild reaction conditions | nih.gov |

Strategies for the Chemical Synthesis of this compound

The synthesis of this compound typically involves the formation of an amide bond between 8-aminoquinoline (B160924) and cyclopropanecarboxylic acid or its activated derivatives. Various strategies, including convergent and divergent routes, can be employed, with a focus on optimizing reaction conditions to maximize yields.

Convergent and Divergent Synthetic Routes

A common and direct approach to synthesize this compound is through a convergent synthesis. This involves the coupling of 8-aminoquinoline with an activated form of cyclopropanecarboxylic acid, such as cyclopropanecarbonyl chloride. This method brings together two readily available precursors in a single step to form the final product. For instance, the reaction can be carried out by adding freshly prepared cyclopropanecarbonyl chloride to a solution of 8-aminoquinoline in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Divergent synthetic strategies can also be envisioned, where a common intermediate is used to generate a library of related compounds. researchgate.netrsc.org For example, a derivatized 8-aminoquinoline could be synthesized first and then reacted with various acyl chlorides, including cyclopropanecarbonyl chloride, to produce a range of N-(8-quinolinyl) amides. This approach is particularly useful for creating structural diversity for applications in medicinal chemistry or materials science.

Optimization of Reaction Conditions and Yields

The efficiency of the amide bond formation is highly dependent on the reaction conditions. The choice of coupling reagents, solvents, and bases plays a crucial role in achieving high yields and purity. Common coupling reagents used for amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium salts like HATU and HBTU. hepatochem.comresearchgate.net

The synthesis of related N-(8-quinolinyl) amides has been optimized to achieve high yields. For example, in the synthesis of N-(quinolin-8-yl) amides of triterpenoic acids, yields of 80-84% were achieved by reacting the corresponding acid chloride with 8-aminoquinoline in the presence of triethylamine and DMAP. mdpi.com Similarly, a palladium-catalyzed C-H arylation of an 8-aminoquinoline amide substrate was optimized by screening various solvents, additives, and temperatures, ultimately achieving a 73% yield on a 2.5 mmol scale. acs.org While specific optimization data for this compound is not extensively documented in the reviewed literature, the general principles of amide coupling optimization are directly applicable.

Table 1: General Conditions for Amide Coupling Reactions

| Coupling Reagent | Base | Solvent | Typical Yield (%) |

| Oxalyl Chloride/DMF | DIPEA | DCM | Variable |

| Thionyl Chloride | Triethylamine | DCM | Variable |

| HATU | DIPEA | DMF | Good to Excellent |

| DCC/DMAP | - | DCM | Good |

This table presents generally effective conditions for amide bond formation. Specific yields for this compound may vary.

Precursor Derivatization and Scaffold Construction

The synthesis of this compound relies on the availability of its precursors: 8-aminoquinoline and cyclopropanecarboxylic acid. These precursors can be derivatized to introduce additional functional groups, allowing for the construction of more complex molecular scaffolds.

The 8-aminoquinoline core can be functionalized at various positions. For instance, C5-selective chlorination of 8-aminoquinoline amides has been achieved electrochemically using dichloromethane (B109758) as the chlorine source. rsc.org Substituted 8-aminoquinolines can also be prepared through methods like the Povarov reaction, which allows for the introduction of substituents at the position alpha to the nitrogen. mdpi.com

Similarly, substituted cyclopropanecarboxylic acids can be synthesized through various methods, including the phase-transfer-catalyzed cyclization of malonic acid allylic ester amides. nih.gov The derivatization of these precursors is a key strategy in divergent synthesis, enabling the creation of a wide range of this compound analogues with tailored properties.

Directed C-H Functionalization via this compound Scaffolds

The this compound scaffold is a powerful tool in organic synthesis, primarily due to the directing ability of the 8-aminoquinoline moiety in metal-catalyzed C-H functionalization reactions. This allows for the selective activation and transformation of otherwise inert C-H bonds.

Role of 8-Aminoquinoline Moiety as a Directing Group (DG)

The 8-aminoquinoline (8-AQ) moiety functions as a bidentate directing group, coordinating to a metal center through both the quinoline (B57606) nitrogen and the amide nitrogen. mdpi.comnih.gov This chelation brings the metal catalyst in close proximity to specific C-H bonds within the substrate, facilitating their selective activation. nih.gov This directed approach overcomes challenges of regioselectivity often encountered in C-H functionalization reactions. The robustness of the 8-AQ group allows it to be effective in a wide range of metal-catalyzed reactions, and it can often be removed after the desired transformation to yield the final product. mdpi.com

Structural Elucidation Techniques for this compound and its Derivatives

Structural elucidation is a multi-faceted process where data from various spectroscopic methods are integrated to build a complete picture of the molecule's three-dimensional architecture and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline ring, the cyclopropane ring, and the amide group. The six protons of the quinoline moiety typically appear in the downfield aromatic region (δ 7.0-9.0 ppm). mdpi.com The amide proton (N-H) would likely be observed as a singlet further downfield. In contrast, the protons of the cyclopropyl (B3062369) group are highly shielded and would appear in the upfield region of the spectrum. The methine proton (CH) would be a multiplet, while the four methylene protons (CH₂) would exhibit complex splitting patterns due to their diastereotopic nature. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The quinoline ring will display nine distinct signals in the aromatic region (δ 110-150 ppm). nih.gov The carbonyl carbon of the amide group is significantly deshielded, appearing around δ 170-180 ppm. wisc.edu The carbons of the cyclopropane ring are characteristically found in the highly shielded, upfield region of the spectrum (δ 0-20 ppm), a unique feature that aids in their identification. docbrown.infochemicalbook.com

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are invaluable for establishing the connectivity between protons within the molecule. researchgate.net For instance, a COSY spectrum would show correlations between adjacent protons on the quinoline and cyclopropane rings, confirming the spin systems and aiding in the unambiguous assignment of all proton signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for quinoline and cyclopropanecarboxamide (B1202528) moieties.

| Atom | Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Quinoline Protons | ¹H | 7.0 - 9.0 |

| Amide Proton (N-H) | ¹H | > 9.0 |

| Cyclopropyl Methine (CH) | ¹H | 1.5 - 2.0 |

| Cyclopropyl Methylenes (CH₂) | ¹H | 0.5 - 1.5 |

| Quinoline Carbons | ¹³C | 110 - 150 |

| Amide Carbonyl (C=O) | ¹³C | 170 - 180 |

| Cyclopropyl Methine (CH) | ¹³C | 10 - 20 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would further allow for the determination of the precise mass and, consequently, the exact elemental formula, confirming the compound's identity.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a cyclopropylcarbonyl cation or a quinolinylamino radical fragment.

Amide bond cleavage: Scission of the C-N amide bond, resulting in ions corresponding to the quinolinylamino group and the cyclopropylcarbonyl group. libretexts.org

Ring fragmentation: Fragmentation of the quinoline ring system, a characteristic of aromatic compounds. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands. The secondary amide group gives rise to two prominent features: a sharp N-H stretching vibration around 3300 cm⁻¹ and a strong C=O stretching vibration (Amide I band) between 1650 and 1680 cm⁻¹. mdpi.com The N-H bending vibration (Amide II band) is typically observed near 1550 cm⁻¹. mdpi.com The quinoline ring exhibits characteristic C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ region, as well as aromatic C-H stretching just above 3000 cm⁻¹ and out-of-plane C-H bending below 900 cm⁻¹. nist.govmdpi.com The cyclopropane ring shows C-H stretching vibrations around 3100-3000 cm⁻¹. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| >3000 | C-H Stretch | Quinoline (Aromatic) & Cyclopropane |

| 1650-1680 | C=O Stretch (Amide I) | Amide |

| 1600-1450 | C=C and C=N Stretches | Quinoline Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline moiety, being an extended aromatic system, is the primary chromophore in this compound. Quinoline and its derivatives typically display multiple strong absorption bands in the UV region (200-400 nm) arising from π→π* electronic transitions within the conjugated ring system. mdpi.comscience-softcon.de The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent used. researchgate.netrsc.org

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

For a derivative like N-(quinolin-8-yl)pyrazine-2-carboxamide, crystallographic analysis has shown that the molecule can be relatively planar. researchgate.net A similar analysis of this compound would reveal the exact orientation of the cyclopropanecarboxamide group relative to the quinoline ring. Furthermore, X-ray crystallography elucidates the details of intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, and π-π stacking interactions between the aromatic quinoline rings of adjacent molecules. researchgate.netnih.govnih.gov These non-covalent interactions are crucial in defining the supramolecular architecture of the compound in its solid form. nih.govnih.gov

Table 3: Example of Crystal Data Obtainable from X-ray Crystallography (Data shown is for the related compound N-(quinolin-8-yl)pyrazine-2-carboxamide and is for illustrative purposes) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of non-volatile organic compounds. Due to the aromatic nature of the quinoline ring, this compound can be readily detected by a UV detector.

A typical analytical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as water with formic acid or an ammonium acetate buffer) and an organic solvent like acetonitrile or methanol. The compound is separated from impurities based on its differential partitioning between the stationary and mobile phases. The retention time under specific conditions serves as a qualitative identifier, while the area of the peak is proportional to the concentration, allowing for quantitative analysis and purity determination (typically >95% for research-grade materials).

The same principles apply to preparative HPLC, where larger columns are used to isolate multigram quantities of the target compound in high purity. This is often the final step in a synthesis to ensure the material is free of starting materials, byproducts, or isomers.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods provide insights into the intrinsic characteristics of a compound at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to predict properties like molecular geometries, vibrational frequencies, and electronic distributions. For many organic molecules, DFT calculations, often using functionals like B3LYP with various basis sets, provide a good correlation with experimental data for vibrational spectra (IR and Raman). nih.govnih.gov This analysis helps in the assignment of vibrational modes to specific molecular motions. nih.gov

Despite the utility of this method, specific DFT studies focused on the electronic structure and vibrational properties of N-(8-quinolinyl)cyclopropanecarboxamide have not been reported. Such a study would theoretically determine the optimized geometry, bond lengths, bond angles, and the distribution of electrons within the molecule, as well as predict its infrared and Raman spectra.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap generally suggests higher reactivity. mdpi.com This analysis is a standard component of quantum chemical calculations, providing insights into charge transfer interactions within the molecule. nih.govirjweb.com

However, a specific molecular orbital analysis, including the energies and spatial distributions of the HOMO and LUMO for this compound, is not available in published research. Such an analysis would be valuable for understanding its potential role in chemical reactions and its electronic properties.

Transition State Analysis in Reaction Mechanisms

Transition state analysis is a computational tool used to study the energy barriers and pathways of chemical reactions. For a molecule like this compound, this could involve investigating its formation, for example, the amide bond formation between 8-aminoquinoline (B160924) and cyclopropanecarbonyl chloride, or its participation in other chemical transformations. Computational studies on the cyclopropanation of alkenes, for instance, have elucidated the concerted nature of the mechanism. irjweb.com

There are no specific transition state analyses reported for reactions involving this compound. Such studies would provide a detailed, atomistic understanding of the reaction coordinates and the energies of intermediates and transition states.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

Conformational Analysis and Stability

Molecular dynamics simulations can be used to explore the conformational landscape of a molecule, identifying stable low-energy conformations and the dynamics of their interconversion. nih.gov This is particularly important for flexible molecules, as their shape can significantly influence their biological activity and physical properties.

Specific molecular dynamics simulations to determine the conformational preferences and stability of this compound have not been documented. Such simulations would reveal the flexibility of the cyclopropane (B1198618) and quinoline (B57606) moieties relative to each other and the stability of different rotational isomers.

Ligand-Target Interaction Dynamics

Molecular dynamics simulations are a powerful tool in drug discovery for studying how a ligand interacts with its biological target, such as a protein or nucleic acid, over time. researchgate.netresearchgate.net These simulations can reveal the stability of the ligand-protein complex, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the energetic contributions to binding. pku.edu.cnnih.gov

As there are no published studies on the biological targets of this compound, there are consequently no molecular dynamics simulations of its interaction with any specific target. Such research would be crucial for understanding its potential pharmacological activity.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening, which often utilizes docking, involves the computational screening of large libraries of small molecules to identify those most likely to bind to a drug target.

For a compound like this compound, molecular docking studies would be instrumental in predicting how it fits into the binding site of a potential target protein. These studies can predict specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the target. For example, in silico studies on quinoline-3-carboxamide (B1254982) derivatives targeting the Platelet-Derived Growth Factor Receptor (PDGFR) have shown that these molecules can establish a number of hydrogen bonds with the receptor, and the binding energy of these interactions can be calculated to predict binding affinity. ingentaconnect.comresearchgate.net Such studies often compare the docking scores of novel compounds to those of known standard drugs to gauge their potential efficacy. ingentaconnect.comresearchgate.net

The predicted binding modes from docking can provide a rational basis for the observed biological activity of a compound and guide further chemical modifications to enhance potency and selectivity.

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. In the context of quinoline derivatives, if the crystal structure of a target enzyme in complex with an inhibitor is available, it can serve as a template for designing new, more potent inhibitors. For instance, in silico methods are used to visualize the binding of ligands to their target macromolecules, which helps in predicting key binding pocket sites and the affinity of the ligands. ingentaconnect.com This approach allows for the rational design of modifications to the lead compound to improve its fit and interactions within the binding site.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD methods are employed. These methods rely on the knowledge of other molecules that bind to the biological target of interest. One common LBDD method is pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. For example, a pharmacophore model was developed for a series of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives to optimize their antimycobacterial activity. nih.gov Such a model for this compound would define the key chemical features required for its biological activity, guiding the design of new analogs with potentially improved properties.

Investigation of Biological Interactions and Biochemical Mechanisms

Enzyme Inhibition Studies

The structural motifs of N-(8-quinolinyl)cyclopropanecarboxamide are found in various known enzyme inhibitors, suggesting its potential to modulate the activity of several enzyme classes.

c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of c-Met signaling is implicated in various cancers. While direct studies on this compound are not publicly available, related compounds containing the quinoline (B57606) and cyclopropanecarboxamide (B1202528) scaffolds have been investigated as c-Met inhibitors. For instance, a class of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives has been designed and evaluated as potential c-Met kinase inhibitors. This suggests that the cyclopropanecarboxamide group can occupy the ATP-binding pocket of the kinase, a common mechanism for kinase inhibitors.

NAMPT: Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and is a target in cancer therapy. nih.gov Inhibitors of NAMPT often mimic the nicotinamide substrate. While there is no direct evidence of this compound inhibiting NAMPT, some dual inhibitors of histone deacetylases (HDACs) and NAMPT have been developed. These molecules often possess a zinc-binding group, a feature that can be present in quinoline derivatives.

HDAC2: Histone deacetylases (HDACs) are a class of enzymes that play a vital role in gene expression regulation. HDAC inhibitors are an established class of anticancer agents. nih.gov The 8-aminoquinoline (B160924) scaffold is a known zinc-binding motif, and HDACs are zinc-dependent enzymes. This structural feature suggests a potential mechanism for this compound to interact with the active site of HDAC enzymes like HDAC2.

The concept of allosteric modulation, where a ligand binds to a site distinct from the active site to modulate enzyme or receptor activity, is a growing area of interest in pharmacology. rsc.org Quinoline derivatives have been identified as allosteric modulators for various receptors. nih.govresearchgate.net Depending on the specific protein architecture, this compound could potentially act as either an active site inhibitor or an allosteric modulator. The rigid cyclopropane (B1198618) ring can introduce specific conformational constraints that may favor binding to allosteric pockets.

For metalloenzymes like HDACs, the 8-aminoquinoline moiety can chelate the catalytic zinc ion in the active site, a well-established mechanism of inhibition for this class of compounds. In the case of kinases like c-Met, the interaction would likely involve the formation of hydrogen bonds between the quinoline or carboxamide groups and the hinge region of the kinase domain, with the cyclopropane ring fitting into a hydrophobic pocket. The precise mechanism, whether competitive, non-competitive, or allosteric, would require detailed enzymatic and structural studies.

Receptor Interaction Mechanisms

Beyond enzymes, the structural features of this compound also suggest potential interactions with ion channels and other receptors.

Kv7 channels, also known as KCNQ channels, are voltage-gated potassium channels that play a critical role in regulating neuronal excitability. nih.govnih.gov Modulators of Kv7 channels are of interest for treating conditions like epilepsy and neuropathic pain. While direct data for this compound is lacking, various small molecules are known to modulate Kv7 channels. The planar quinoline ring could potentially interact with aromatic residues within the channel's voltage-sensing domain or pore region through π-stacking interactions.

The binding affinity and selectivity of this compound for any given target would be determined by the sum of its interactions with the binding site. The quinoline ring provides a platform for hydrogen bonding and hydrophobic interactions, while the cyclopropanecarboxamide moiety adds a three-dimensional element that can enhance specificity and affinity. The 8-substitution pattern on the quinoline ring is crucial, as it positions the substituent in a specific spatial orientation relative to the nitrogen atom, which can be critical for chelation or directional hydrogen bonding. Achieving high selectivity for a specific enzyme or receptor subtype over others is a major challenge in drug design and would necessitate extensive structure-activity relationship (SAR) studies.

Modulation of Biochemical Pathways

The quinoline and cyclopropanecarboxamide moieties are key components in several compounds known to interact with and modulate critical biochemical pathways, particularly those involved in cell signaling and proliferation.

Compounds structurally related to this compound have been identified as potent inhibitors of signaling pathways crucial for cell growth and development, such as the Wnt signaling pathway. For instance, the compound CCT251545, which features a complex heterocyclic system, is a potent inhibitor of Wnt signaling with an IC50 of 5 nM. medchemexpress.comselleckchem.com The Wnt pathway is integral to embryonic development and its dysregulation is implicated in various cancers. Inhibition of this pathway can occur at different points, and small molecules can serve as valuable tools to dissect its complex mechanisms.

Furthermore, derivatives of quinoline and related heterocycles are known to target key enzymes within cellular signaling cascades. For example, compounds with a pyrido[2,3-d]pyrimidine (B1209978) core, which is structurally related to quinoline, have been shown to inhibit cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. nih.gov The retinoblastoma protein (pRb) and its phosphorylation by CDK4/CDK6 is a critical step in the G1 phase of the cell cycle, and its inhibition is a key therapeutic strategy in cancer. nih.gov

The following table summarizes the activity of a related pyrido[2,3-d]pyrimidine-based inhibitor, compound 7x , against various cancer cell lines, highlighting the potential for such scaffolds to impact cell proliferation.

| Cell Line | IC50 (nM) |

| MIA PaCa-2 (Pancreatic) | 33 |

| HCT-116 (Colon) | 40 |

| A549 (Lung) | 100 |

| DU145 (Prostate) | 100 |

| MDA-MB-231 (Breast) | 33 |

| Data sourced from studies on compound 7x, a multikinase inhibitor with a core structure related to quinoline. nih.gov |

A primary mechanism by which compounds containing the quinoline scaffold exert their effects is through the inhibition of signal transduction, often by targeting protein kinases. Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a key post-translational modification that regulates a vast array of cellular processes.

The 8-hydroxyquinoline (B1678124) scaffold, a close relative of the 8-aminoquinoline core of this compound, is found in compounds designed as multi-target kinase inhibitors. researchgate.net These compounds can inhibit a range of kinases, leading to a blockade of multiple signaling pathways simultaneously. This polypharmacology can be advantageous in treating complex diseases like cancer, where multiple pathways are often dysregulated.

A notable example of a potent kinase inhibitor with a related quinazoline (B50416) scaffold is PD 153035. This compound is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 0.025 nM. nih.gov The inhibition of EGFR is a well-established anti-cancer strategy, as this receptor is a key driver of cell proliferation and survival in many tumor types.

The table below illustrates the potent inhibitory activity of quinazoline-based compounds against EGFR tyrosine kinase.

| Compound | Quinazoline Substituent (6,7-position) | Phenyl Substituent (3'-position) | IC50 (nM) |

| 32 (PD 153035) | Dimethoxy | Bromo | 0.025 |

| 56 | Diethoxy | Bromo | 0.006 |

| Data from a study on the structure-activity relationship of 4-(anilino)quinazolines as EGFR inhibitors. nih.gov |

Development of Chemical Probes for Biological Studies

A key application of novel small molecules is their development as chemical probes to investigate biological systems. A chemical probe is a small molecule that selectively binds to a specific protein or target, allowing for the interrogation of its biological function.

While this compound itself has not been characterized as a chemical probe, the principles of probe development are well illustrated by the compound CCT251545, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). medchemexpress.com CCT251545 was identified through a phenotypic screen for inhibitors of the Wnt signaling pathway and was subsequently found to be a potent and selective probe for CDK8 and CDK19. medchemexpress.comchemicalprobes.org

The development of a high-quality chemical probe requires rigorous characterization, including:

Potency and Selectivity: The probe must be potent against its intended target and highly selective over other related proteins. CCT251545, for example, has an IC50 of 5 nM for Wnt inhibition and demonstrates high selectivity for CDK8/19 over a large panel of other kinases. medchemexpress.comchemicalprobes.org

Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context. CCT251545 exhibits potent cell-based activity, inhibiting the phosphorylation of STAT1, a downstream target of CDK8. medchemexpress.com

In Vivo Utility: For studying biological processes in whole organisms, a probe should have suitable pharmacokinetic properties. CCT251545 is orally bioavailable and has been shown to inhibit Wnt pathway activity in in vivo tumor models. selleckchem.com

The characteristics of CCT251545 as a chemical probe for CDK8/19 are summarized in the table below.

| Characteristic | Finding | Reference |

| Target | Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) | medchemexpress.com |

| Potency (Wnt signaling) | IC50 = 5 nM | medchemexpress.comselleckchem.com |

| Selectivity | >100-fold selectivity over 291 other kinases | medchemexpress.com |

| Cellular Biomarker | Inhibition of STAT1(SER727) phosphorylation | medchemexpress.com |

| In Vivo Activity | Orally bioavailable and demonstrates tumor growth inhibition | selleckchem.com |

Structure Activity Relationship Sar Studies and Ligand Design

Systematic Modification of the N-(8-quinolinyl)cyclopropanecarboxamide Core

Systematic modifications of the core structure, which includes the quinoline (B57606) ring, the cyclopropane (B1198618) ring, and the amide linkage, are fundamental to elucidating the SAR. The biological activity of quinoline derivatives is highly dependent on the type, position, and nature of the substituents attached to the quinoline ring biointerfaceresearch.com.

Substitutions on the quinoline ring of quinoline-8-carboxamide analogs can significantly influence their biological activity. The activity of these compounds is contingent on the specific nature and placement of substituents on the quinoline core biointerfaceresearch.com. For instance, in a series of quinoline-8-sulfonamide derivatives, which share the quinoline-8-amide core structure, modifications to the quinoline ring were found to have a substantial impact on their inhibitory effects on the M2 isoform of pyruvate kinase (PKM2), a target in cancer therapy mdpi.com.

The introduction of various substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. The activity of quinoline and quinazoline (B50416) alkaloids, for example, is dictated by the specific substitutions on their core structures nih.gov.

Table 1: Hypothetical Impact of Quinoline Ring Substituents on the Activity of this compound Analogs (based on related quinoline derivatives)

| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |

| 2-position | Small alkyl groups | Potential increase in potency | May enhance binding affinity through favorable steric interactions. |

| 4-position | Amino substitution | Can modulate anticancer activity | Amino groups at this position are common in active compounds like gefitinib biointerfaceresearch.com. |

| 5- and 7-positions | Halogens (e.g., Cl, F) | Can influence activity and selectivity | Halogenation can alter electronic distribution and membrane permeability. |

| 6-position | Electron-donating groups | May enhance activity | Can modulate the electronic properties of the aromatic system. |

Note: This table is illustrative and based on SAR trends observed in related quinoline-containing compounds, not specifically this compound.

The cyclopropane ring is a significant structural feature in medicinal chemistry, often used to enhance potency, introduce conformational rigidity, and improve pharmacokinetic properties nih.gov. It is the most prevalent small ring system in medicinal chemistry, appearing in over 60 marketed drugs nih.gov. The unique electronic and steric properties of the cyclopropyl (B3062369) group make it a valuable bioisostere for other functionalities, such as gem-dimethyl groups, alkenes, and aromatic rings nih.gov.

In drug design, the cyclopropyl group can be strategically employed to:

Enhance Potency: By providing a conformationally constrained scaffold that can lead to more favorable binding interactions with a target protein.

Improve Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible alkyl chains.

Increase Solubility: The introduction of a cyclopropyl group can sometimes lead to improved solubility profiles.

Modifications to the cyclopropane ring itself, such as the introduction of substituents or its replacement with other small aliphatic rings like cyclobutane, can be explored to fine-tune the compound's properties nih.gov. For example, the cyclobutyl ring is often used as a bioisostere for the gem-dimethyl group and can lead to enhanced potency and selectivity nih.gov.

Table 2: Potential Bioisosteric Replacements for the Cyclopropane Ring and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Cyclopropane | Cyclobutane | To explore different conformational preferences and steric bulk. | nih.gov |

| Cyclopropane | Oxetane | To introduce polarity and potential for hydrogen bonding. | nih.gov |

| Cyclopropane | Azetidine | To introduce a basic nitrogen for potential salt formation and improved solubility. | nih.gov |

The amide bond is a crucial linker in many biologically active molecules, but it can be susceptible to enzymatic hydrolysis drughunter.com. Therefore, replacing the amide linkage with a bioisostere is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties drughunter.comnih.gov.

Common bioisosteres for the amide bond include various five-membered heterocyclic rings such as:

1,2,3-Triazoles nih.gov

Oxadiazoles nih.gov

Imidazoles drughunter.com

Tetrazoles nih.gov

Oxazoles drughunter.com

Pharmacophore Elucidation and Development

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity nih.gov. A pharmacophore model for this compound analogs would typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.

Based on the structure of this compound, a hypothetical pharmacophore model could include:

An aromatic ring feature corresponding to the quinoline nucleus.

A hydrogen bond acceptor feature from the nitrogen atom in the quinoline ring and the carbonyl oxygen of the amide group.

A hydrophobic feature associated with the cyclopropyl group.

The development of a robust pharmacophore model often involves studying a series of active and inactive compounds to identify the common features responsible for activity nih.gov. Such a model can then be used for virtual screening of compound libraries to identify new potential lead structures nih.gov.

Lead Optimization Strategies in Medicinal Chemistry

Lead optimization is an iterative process in drug discovery that aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects biobide.com. For this compound as a lead compound, several optimization strategies could be employed.

To enhance the binding specificity and potency of this compound analogs, medicinal chemists would systematically modify its structure based on the SAR data obtained. Key strategies include:

Fine-tuning Substituents: Adding or modifying substituents on the quinoline ring to exploit specific interactions within the binding pocket of the target protein.

Conformational Constraint: The inherent rigidity of the cyclopropane ring already contributes to conformational constraint. Further modifications could involve introducing additional rigidifying elements to lock the molecule into a more bioactive conformation.

Bioisosteric Replacements: As discussed, replacing the amide linkage or the cyclopropane ring with suitable bioisosteres can lead to improved interactions with the target and enhanced metabolic stability nih.govdrughunter.comnih.gov.

The success of these optimization strategies is highly dependent on the specific biological target and requires a continuous cycle of design, synthesis, and biological evaluation biobide.com.

Exploration of Structural Motifs for Desired Biological Profiles

The rational design of ligands with specific biological profiles is a cornerstone of modern medicinal chemistry. For derivatives of this compound, structure-activity relationship (SAR) studies are crucial in elucidating the contributions of its core structural motifs: the quinoline ring, the cyclopropane linker, and the amide group. By systematically modifying these components, researchers can fine-tune the compound's properties to achieve desired interactions with biological targets, leading to enhanced potency and selectivity.

Impact of the Quinoline Moiety

In a notable study focused on developing dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), a series of quinolinyl-phenyl-based analogues were synthesized and evaluated. This research provided valuable insights into the role of the quinolinyl moiety, including an 8-quinolinyl analogue, in modulating the inhibitory activity of these enzymes. The findings from this study underscore the significance of the quinoline ring as a key structural motif for achieving a desired biological profile. nih.gov

The inhibitory activities of these quinolinyl analogues against human FAAH and sEH were systematically evaluated, revealing that the substitution pattern on the quinoline ring has a discernible impact on their potency. For instance, the 2-quinolinyl analogue demonstrated the highest potency as an FAAH inhibitor. nih.gov In contrast, the 8-quinolinyl analogue exhibited a different inhibitory profile, highlighting the nuanced effects of isomeric variations within the quinoline scaffold. nih.gov

These SAR studies suggest that while the quinoline moiety is well-tolerated within the active sites of both FAAH and sEH, the specific placement of the nitrogen atom can fine-tune the inhibitory potency. nih.gov This is likely due to the altered basicity and steric interactions governed by the nitrogen's location. nih.gov The ability of the binding pockets of these enzymes to accommodate the bulky quinoline group provides a strong basis for the design of potent dual inhibitors. nih.gov

The research findings for the inhibitory activity of various quinolinyl analogues are summarized in the interactive data table below.

Significance of the Cyclopropane Ring and Amide Linker

The amide linker provides a point of connection between the quinoline and cyclopropane moieties and can participate in hydrogen bonding interactions, which are often crucial for ligand-receptor binding. Modifications to the amide group, such as N-alkylation or replacement with isosteres, can alter the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity.

Further research focusing on the systematic modification of the cyclopropane ring—for instance, by introducing substituents or altering its stereochemistry—and the amide linker would be invaluable in developing a complete SAR profile for this class of compounds. Such studies would enable the rational design of novel analogues with optimized potency and selectivity for their intended biological targets.

Future Directions and Emerging Research Opportunities

Advancements in Directed C-H Functionalization Methodologies

The 8-aminoquinoline (B160924) moiety within N-(8-quinolinyl)cyclopropanecarboxamide is a powerful bidentate directing group, pivotal in the field of carbon-hydrogen (C-H) bond activation. nih.govnih.gov This area of chemistry offers a more atom- and step-economical approach to creating complex molecules by avoiding the need for pre-functionalized starting materials. nih.govnih.gov Future research will continue to refine and expand these methodologies, enabling more precise and diverse modifications to the quinoline (B57606) core.

Key advancements are expected in the following areas:

Novel Catalytic Systems: While palladium has been a dominant catalyst in C-H functionalization, research is increasingly focused on more abundant and cost-effective first-row transition metals like iron, cobalt, nickel, and copper. nih.gov The development of new catalytic systems based on these metals will provide alternative and potentially more sustainable routes for synthesizing derivatives of this compound.

Remote C-H Functionalization: A significant frontier is the ability to selectively functionalize C-H bonds at positions remote from the directing group. nih.gov While ortho-selectivity is well-established, developing robust methods for meta- or para-selective reactions on the quinoline ring remains a major goal. researchgate.net Success in this area would dramatically expand the library of accessible analogs.

Photo- and Electrocatalysis: Emerging green chemistry techniques, such as photo- and electrocatalysis, are being applied to the C-H functionalization of 8-aminoquinolines. rsc.org These methods offer milder reaction conditions and unique reactivity pathways, potentially driven by single electron transfer (SET) mechanisms, opening new avenues for derivatization. nih.govrsc.org

| Catalyst Type | Advantage | Application to this compound |

| Palladium (Pd) | Well-established, high reactivity and selectivity. mdpi.com | Foundational for current C-H functionalization strategies. |

| Rhodium (Rh) | Effective for C-C and C-O bond formation. mdpi.com | Enables coupling with alkynes and other partners. |

| Nickel (Ni) | Cost-effective, enables unique transformations like C(3)-H functionalization. rsc.org | Provides alternative and sustainable synthetic routes. |

| Cobalt (Co) | Abundant, activates sp2 C-H bonds for coupling with alkynes. nih.gov | Expands the range of accessible C-C bond formations. |

| Photocatalysis | Green, mild conditions, unique SET pathways. nih.govrsc.org | Allows for novel functionalizations under sustainable conditions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new chemical compounds. rsc.org For a scaffold like this compound, these computational tools offer a path to accelerate discovery and overcome challenges in synthetic chemistry.

Predictive Modeling: ML models, including deep neural networks (DNNs), are increasingly capable of predicting the outcomes of chemical reactions with high accuracy. rsc.orggithub.com These models can predict regioselectivity in C-H activation, helping chemists to choose the optimal conditions to functionalize a specific position on the quinoline ring. acs.org This reduces the time and expense associated with trial-and-error experimentation. acs.org

Generative Models for Novel Ligands: Beyond predicting outcomes, AI can be used in a generative capacity. Deep generative models can design novel ligands or substrates with desired properties. rsc.org For instance, an AI could suggest modifications to the cyclopropane (B1198618) or quinoline portion of the molecule to enhance binding to a specific biological target.

Accelerating Mechanistic Understanding: While ML models are powerful, their combination with mechanistic modeling, such as Density Functional Theory (DFT), creates a hybrid approach that can provide deeper insights. chemrxiv.org This synergy can help elucidate complex reaction mechanisms and identify the key molecular features that govern reactivity and selectivity, guiding the rational design of future experiments. rsc.org

Exploration of Novel Biological Targets and Mechanisms

The quinoline scaffold is a well-established pharmacophore present in numerous drugs with a wide array of therapeutic applications, including anticancer, antimalarial, and antimicrobial activities. frontiersin.orgnih.govresearchgate.net Future research on this compound and its derivatives will undoubtedly focus on exploring new biological frontiers.

Targeting Specific Kinases: Quinoline-based compounds have shown promise as inhibitors of specific protein kinases involved in disease pathways. bohrium.com For example, quinoline-3-carboxamide (B1254982) derivatives have been investigated as inhibitors of the ATM kinase, a key mediator in the DNA damage response (DDR) pathway, to sensitize cancer cells to therapy. researchgate.netbenthamdirect.comnih.gov Future screening of this compound libraries against a panel of kinases could uncover novel and potent inhibitors for cancer and other diseases.

Combating Antimicrobial Resistance: New antibacterial agents are urgently needed. Quinoline-carboxamides have demonstrated activity against various bacteria, and structure-activity relationship (SAR) studies can guide the development of more potent compounds. bohrium.commedjchem.com Research could focus on modifying the this compound structure to optimize its activity against drug-resistant bacterial strains.

Anti-inflammatory and Neuroprotective Agents: Quinoline alkaloids have been reported to possess anti-inflammatory properties. nih.gov The unique structure of this compound could be explored for its potential to modulate inflammatory pathways. Furthermore, some quinoline-carboxamides have been evaluated as potential imaging agents for neurodegeneration, suggesting a possible role in neuroscience research. bohrium.com

Development of Advanced Analytical and Computational Tools for Compound Characterization

As more complex and diverse analogs of this compound are synthesized, the need for sophisticated analytical and computational tools for their characterization becomes paramount.

Advanced Spectroscopy and Spectrometry: While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural confirmation, more advanced multi-dimensional NMR techniques will be necessary to fully elucidate the complex structures of new derivatives. medjchem.com

Computational Chemistry: Computational methods are indispensable for modern chemical research. orientjchem.org

Density Functional Theory (DFT): DFT calculations can predict molecular geometries, electronic properties, and reaction energetics, providing crucial insights that complement experimental findings. chemrxiv.org

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as a protein or enzyme. nih.gov It can be used to predict the binding mode of this compound derivatives to targets like ATM kinase, helping to explain SAR data and guide the design of more potent inhibitors. researchgate.net

| Tool/Technique | Application in Future Research | Expected Outcome |

| Multi-dimensional NMR | Unambiguous structural elucidation of complex derivatives. | Precise 3D structural information. |

| High-Resolution MS | Accurate mass determination and fragmentation analysis. | Confirmation of molecular formula and structural components. |

| Density Functional Theory (DFT) | Predicting reaction pathways, stability, and electronic properties. chemrxiv.org | Rationalizing observed reactivity and guiding synthetic efforts. |

| Molecular Docking | Simulating binding interactions with biological targets. nih.gov | Prioritizing compounds for synthesis and biological testing. |

Cross-Disciplinary Research Initiatives

The full potential of this compound can only be realized through synergistic, cross-disciplinary research. The challenges and opportunities in this field transcend the boundaries of any single discipline.

Future progress will depend on robust collaborations between:

Organic and Synthetic Chemists: To develop the novel C-H functionalization methods needed to synthesize diverse libraries of compounds. rsc.org

Computational Chemists and Data Scientists: To apply AI/ML and theoretical calculations to predict reaction outcomes, design novel structures, and elucidate mechanisms. nih.gov

Medicinal Chemists and Pharmacologists: To design compounds with improved drug-like properties and to perform the biological screening and SAR studies necessary to identify promising therapeutic leads. orientjchem.org

Biologists and Biochemists: To identify and validate novel biological targets and to unravel the specific mechanisms of action of active compounds. nih.gov

Such integrated research initiatives will create a powerful feedback loop, where experimental results inform computational models, and computational predictions guide experimental work, ultimately accelerating the journey from a promising molecular scaffold to impactful chemical and biomedical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.